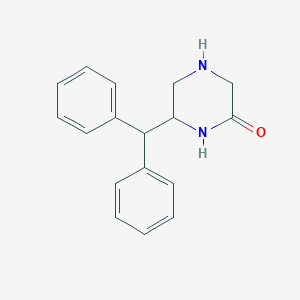
4-(Cbz-amino)-2-fluorophenylboronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C20H23BFNO4. It is a boronic acid derivative that features a pinacol ester group, a fluorine atom, and a carbobenzyloxy (Cbz) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps:
Starting Material: The synthesis often begins with a fluorinated aromatic compound.
Protection of Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Pinacol Ester: The final step involves the formation of the pinacol ester, which stabilizes the boronic acid group and enhances its reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and alkoxides.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom and Cbz-protected amino group further enhance its reactivity and specificity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cbz-amino)-3-fluorophenylboronic acid, pinacol ester
- 4-(Cbz-amino)-2-chlorophenylboronic acid, pinacol ester
- 4-(Cbz-amino)-2-bromophenylboronic acid, pinacol ester
Uniqueness
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The Cbz-protected amino group also provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H25BFNO5 |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C20H25BFNO5/c1-19(2,25)20(3,4)28-21(26)16-11-10-15(12-17(16)22)23-18(24)27-13-14-8-6-5-7-9-14/h5-12,25-26H,13H2,1-4H3,(H,23,24) |
Clave InChI |
BNXULHFLQSLGPO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


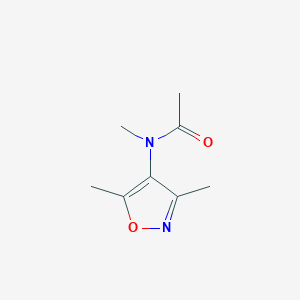
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
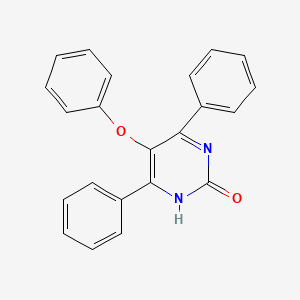
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
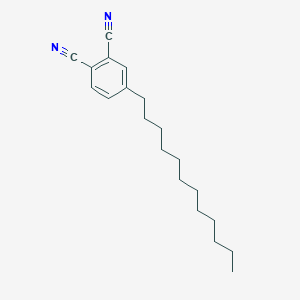
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
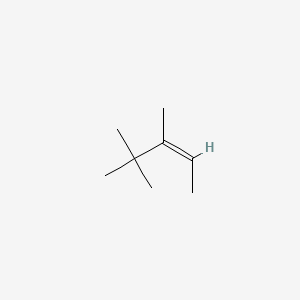
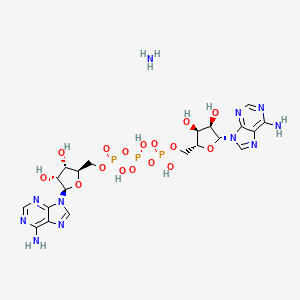
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
